N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 6, linked to a phenyl ring via an amide bond. The benzamide moiety at position 3 is further modified with a propane-2-sulfonyl group, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-15(2)31(28,29)20-6-4-5-18(14-20)23(27)25-19-10-8-17(9-11-19)24-26-21-12-7-16(3)13-22(21)30-24/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVKZZRPFCKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Attachment of the Phenyl Group: The benzothiazole derivative is then reacted with a halogenated phenyl compound under conditions that facilitate nucleophilic substitution.
Introduction of the Sulfonyl Group: The phenyl derivative is further reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Benzamide: Finally, the compound is reacted with an appropriate amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide has shown potential as an anti-cancer agent. Its mechanism involves the inhibition of specific enzymes such as tyrosine kinases that play crucial roles in cell signaling pathways associated with cancer cell proliferation.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its potential as an antimicrobial agent makes it suitable for further exploration in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways suggests applications in managing inflammatory diseases. By modulating these pathways, it may help reduce inflammation and associated symptoms.
Materials Science
Due to its unique structural characteristics, this compound is being investigated for use in organic electronics and nonlinear optical materials. Its electronic properties could lead to advancements in the development of new materials for electronic applications.
Industrial Chemistry
This compound serves as an intermediate in the synthesis of dyes and pigments, highlighting its utility in industrial applications beyond medicinal chemistry.
Case Studies and Research Findings
Numerous studies have explored the structure-activity relationships (SAR) of related compounds to understand their biological activities better:
Case Study 1: Anticancer Properties
Research has demonstrated that benzothiazole derivatives can inhibit various cancer cell lines by targeting kinases involved in tumor growth. This compound has been highlighted for its potential effectiveness against breast cancer cells through its action on specific signaling pathways.
Case Study 2: Antimicrobial Activity
A study examining the antimicrobial efficacy of benzothiazole derivatives found that certain modifications enhance activity against Gram-positive bacteria. The presence of the sulfonamide group in this compound may contribute to its effectiveness.
Case Study 3: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties of benzothiazole compounds indicated that they could inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications for managing conditions like rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a benzothiazole-phenyl-benzamide backbone with several derivatives, differing in substituents that influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Benzothiazole-Benzamide Derivatives
Electronic and Steric Effects
- Sulfonyl vs.
- Heterocyclic Moieties : Compounds with furan (e.g., ) or thiophene (e.g., ) substituents exhibit distinct electronic profiles. For instance, thiophene derivatives in showed enhanced anti-LSD1 activity due to sulfur’s electron-rich nature, whereas furan derivatives may prioritize metabolic stability.
Bioactivity Insights
- Anti-LSD1 Activity : Analogs with cyclopropylamine and thiophene/pyridine substituents (e.g., ) demonstrated potent LSD1 inhibition (IC₅₀ < 100 nM), suggesting that the target compound’s sulfonyl group could similarly modulate epigenetic targets.
- Antimicrobial Potential: Benzothiazole derivatives with sulfonamide groups (e.g., ) have shown broad-spectrum antimicrobial activity, implying that the propane-2-sulfonyl group may confer similar properties.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from various sources.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
This structure includes:
- Benzothiazole ring : Contributes to the compound's biological properties.
- Sulfonamide group : May enhance solubility and biological activity.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities, particularly against dengue virus and other flaviviruses. A study highlighted the potential of benzothiazole derivatives in inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .
Antimalarial Activity
Another significant area of investigation is the antimalarial activity of benzothiazole derivatives. A related compound demonstrated potent antiplasmodial effects against resistant strains of Plasmodium falciparum. The mechanism involved iron chelation and inhibition of heme polymerization, which are critical for the survival of the malaria parasite .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Research has identified specific substitutions on the benzothiazole ring that enhance potency against target pathogens. For instance, modifications at the 4-position of the phenyl ring have been linked to improved antiviral and anticancer activities .
Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study on a series of benzothiazole derivatives reported IC50 values indicating strong antiviral activity against dengue virus, suggesting that structural modifications can significantly enhance efficacy.
- Antimalarial Testing : In vivo studies using murine models showed that certain derivatives could prolong survival and reduce parasitemia effectively when tested against drug-resistant strains.
- Cancer Cell Line Studies : Investigations into the cytotoxic effects on breast and colon cancer cell lines revealed that specific analogs led to a marked decrease in cell viability, demonstrating the compound's potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(propane-2-sulfonyl)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 4-(6-methylbenzothiazol-2-yl)aniline with 3-(isopropylsulfonyl)benzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Amide bond formation : React the amine with the acyl chloride in a biphasic solvent system (e.g., THF/water) at 0–5°C for 2–4 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥98% purity (HPLC validation) .
- Validation : Confirm structure via / NMR (e.g., aromatic protons at δ 7.2–8.3 ppm, sulfonyl group at δ 3.2–3.5 ppm) and high-resolution mass spectrometry .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy (λmax ~280 nm for benzothiazole). The propane-2-sulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs .
- Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma at 37°C. Monitor degradation over 24 hours using LC-MS. The benzothiazole core may show pH-dependent hydrolysis, requiring stabilization via formulation .
Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, benzothiazole C=N at 1610–1650 cm) .
- NMR : Confirm regiochemistry via - COSY and NOESY (e.g., coupling between benzothiazole protons and adjacent phenyl group) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular ion [M+H] and rule out side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the benzothiazole (e.g., substituents at position 6) or sulfonyl group (e.g., cyclopropylsulfonyl) to assess effects on target binding .
- Biological Assays : Test analogs against relevant targets (e.g., kinase inhibition assays) using ATP-competitive binding protocols. Correlate IC values with logP (lipophilicity) and polar surface area .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing analogs with improved binding energy .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
- Metabolic Profiling : Use hepatic microsomes to identify metabolites that may alter activity. For example, cytochrome P450-mediated oxidation of the benzothiazole ring could reduce efficacy .
- Data Normalization : Apply Z-score or B-score normalization to account for plate-to-plate variability in high-throughput screening .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in plasma .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong circulation time, using dynamic light scattering (DLS) to optimize particle size (50–100 nm) .
- Toxicokinetics : Monitor plasma concentration-time curves in rodent models, adjusting dosing intervals to maintain C above the IC .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer :
- Pharmacophore Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., adenosine receptors) .
- Toxicity Prediction : Run QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from benzothiazole bioactivation .
- MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS) to assess binding stability to unintended targets .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
